COX-2 Selective Inhibition: Rutaecarpine vs. Class Comparators in Cellular Assays
Rutaecarpine demonstrates concentration-dependent COX-2 selectivity in BMMC cells with IC50 values of 0.28 μM (COX-2) and 8.7 μM (COX-1), yielding a COX-1/COX-2 selectivity ratio of approximately 31-fold . In HEK293 cells transfected with COX-2, selectivity is maintained with IC50 values of 2.8 μM (COX-2) versus >400 μM (COX-1), corresponding to >140-fold selectivity [1]. In contrast, evodiamine—the closest structural analog—exhibits a different target profile with primary activity at topoisomerase I and TRPV1 rather than pronounced COX-2 selectivity [2]. Dehydroevodiamine, another in-class analog, shows minimal COX-2 inhibitory activity in comparable assays [3].
| Evidence Dimension | COX-2 vs. COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.28 μM; COX-1 IC50 = 8.7 μM (BMMC); COX-2 IC50 = 2.8 μM; COX-1 IC50 >400 μM (HEK293) |
| Comparator Or Baseline | Evodiamine: primary target Topo I/TRPV1, not a selective COX-2 inhibitor; Dehydroevodiamine: minimal COX-2 inhibition |
| Quantified Difference | ~31-fold COX-2 selectivity in BMMC; >140-fold COX-2 selectivity in HEK293 |
| Conditions | BMMC (bone marrow-derived mast cells), PGD2 synthesis assay; HEK293 cells transfected with COX-2, PGE2 production assay |
Why This Matters
Users selecting compounds for COX-2-targeted anti-inflammatory studies should procure rutaecarpine rather than evodiamine or dehydroevodiamine due to its uniquely quantifiable COX-2 selectivity profile among Evodia alkaloids.
- [1] Bertin Bioreagent. Rutaecarpine Product Datasheet (CAT N°: 22897). View Source
- [2] Ivanov I, et al. Evodiamine and rutaecarpine alkaloids as highly selective transient receptor potential vanilloid 1 agonists. Int J Biol Macromol. 2014;65:314-324. View Source
- [3] Zhang Y, et al. Structure-activity relationships of the main bioactive constituents of Euodia ruticarpa. Drug Metab Dispos. 2018;46(7):1035-1044. View Source
